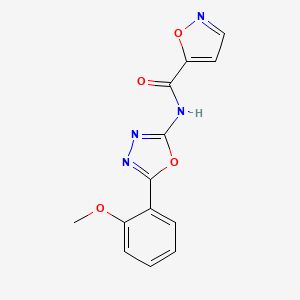
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, also known as Moxadil, is a synthetic compound that has been extensively studied for its potential applications in scientific research. Moxadil has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves the reaction of 2-methoxybenzohydrazide with ethyl chloroformate to form ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate. This intermediate is then reacted with hydroxylamine hydrochloride to form N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide. The final compound is obtained by reacting N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide with isoxazole-5-carboxylic acid chloride in the presence of triethylamine and pyridine, followed by cyclization with triethylamine and sodium methoxide.
Starting Materials
2-methoxybenzohydrazide, ethyl chloroformate, hydroxylamine hydrochloride, isoxazole-5-carboxylic acid chloride, triethylamine, pyridine, sodium methoxide
Reaction
2-methoxybenzohydrazide + ethyl chloroformate → ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate, ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate + hydroxylamine hydrochloride → N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide, N-(2-methoxyphenyl)-N'-hydroxyhydrazinecarboxamide + isoxazole-5-carboxylic acid chloride + triethylamine + pyridine → N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide intermediate, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide intermediate + triethylamine + sodium methoxide → N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Mecanismo De Acción
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines, and glycogen synthase kinase-3beta (GSK-3beta), which is involved in the regulation of cell growth and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide in lab experiments is its versatility, as it can be used in a variety of research applications. However, one limitation of using N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is its potential toxicity, as high doses of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide have been shown to cause liver damage in animal studies.
Direcciones Futuras
There are several future directions for research on N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, including further studies on its mechanisms of action, as well as its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on developing new derivatives of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide with improved efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta plaques.
Propiedades
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-5-3-2-4-8(9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQJBQPSYPTZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


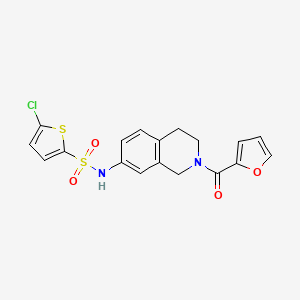
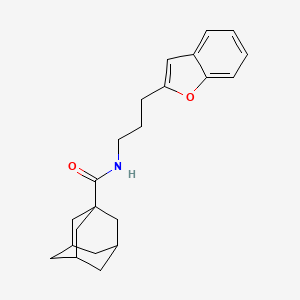

![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)
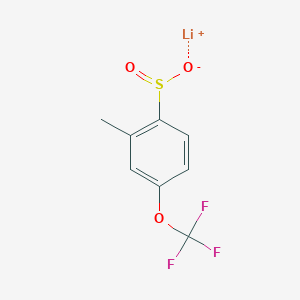
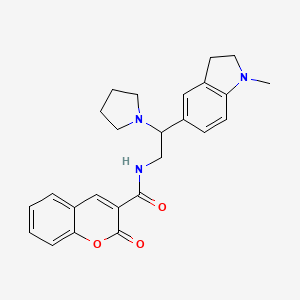
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)
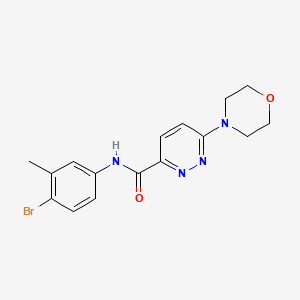
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2971445.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)
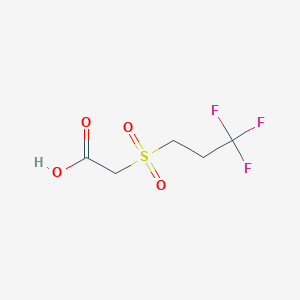
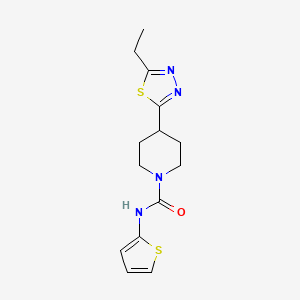
![[4-(3,4-Dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2971453.png)